An In-depth Technical Guide to 7-O-Methylbiochanin A (5-Hydroxy-7,4'-dimethoxyisoflavone)
An In-depth Technical Guide to 7-O-Methylbiochanin A (5-Hydroxy-7,4'-dimethoxyisoflavone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-O-Methylbiochanin A, systematically known as 5-hydroxy-7,4'-dimethoxyisoflavone, is a naturally occurring isoflavone (B191592), a class of phytoestrogens. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its synthesis and analysis are presented, along with an exploration of its engagement with cellular signaling pathways. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Chemical Structure and Identification
7-O-Methylbiochanin A is derived from the methylation of the 7-hydroxyl group of Biochanin A. Its chemical identity is confirmed by various spectroscopic and analytical methods.
Chemical Structure:
Synonyms: 5-Hydroxy-7,4'-dimethoxyisoflavone, 4',7-Di-O-methylgenistein, Biochanin A 7-methyl ether.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 34086-51-6 |
| Molecular Formula | C₁₇H₁₄O₅[1] |
| Molecular Weight | 298.29 g/mol [1] |
| IUPAC Name | 5-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one[1] |
| SMILES | COc1ccc(cc1)-c2coc3cc(cc(c3c2=O)O)OC[1] |
| InChI | InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-12(21-2)7-14(18)16(15)17(13)19/h3-9,18H,1-2H3[1] |
| InChIKey | DQNLRFRBAWCJHQ-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the known physicochemical properties of 7-O-Methylbiochanin A is provided below. These properties are crucial for its handling, formulation, and interpretation of biological activity.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Physical State | Solid | [2] |
| Melting Point | 182-184 °C | [2] |
| UV-Vis (λmax) | 261, 287 nm | [3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | - |
Table 3: Spectroscopic Data
| Technique | Key Data Points |
| ¹H NMR (CDCl₃) | δ 7.90-7.50 (m, aromatic protons), 6.83 (s, 1H, H-3), 3.97 (s, 3H, -OCH₃), 3.92 (s, 3H, -OCH₃)[4] |
| ¹³C NMR (CDCl₃) | δ 177.1 (C=O), 163.6, 154.5, 131.8, 131.3, 129.1, 126.2, 125.1, 119.8, 107.4 (aromatic carbons), 62.1, 61.5 (-OCH₃)[4] |
| IR (KBr, cm⁻¹) | 3402 (-OH), 1674 (C=O conjugated), 1589, 1512 (aromatic C=C), 1265 (C-O)[3] |
| Mass Spectrometry | [M+H]⁺ at m/z 299.0968[5] |
Experimental Protocols
Synthesis of 5-Hydroxy-7,4'-dimethoxyisoflavone
The following is a representative synthetic protocol adapted from established methods for flavone (B191248) and isoflavone synthesis.[3][6]
Objective: To synthesize 5-hydroxy-7,4'-dimethoxyisoflavone from commercially available starting materials.
Materials:
-
2,4-dihydroxy-6-methoxyacetophenone
-
4-methoxybenzoyl chloride
-
Potassium hydroxide
-
Hydrochloric acid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Iodine
Procedure:
-
Esterification: To a solution of 2,4-dihydroxy-6-methoxyacetophenone in pyridine, slowly add 4-methoxybenzoyl chloride at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Pour the mixture into ice-cold dilute hydrochloric acid to precipitate the ester. Filter, wash with water, and dry the crude product.
-
Baker-Venkataraman Rearrangement: Dissolve the crude ester in pyridine and add powdered potassium hydroxide. Heat the mixture at 60 °C for 3 hours with stirring. Acidify the cooled reaction mixture with dilute hydrochloric acid to precipitate the diketone. Filter, wash with water, and dry.
-
Cyclization: Reflux the diketone with a catalytic amount of iodine in dimethyl sulfoxide (DMSO) for 2 hours. Pour the reaction mixture into a solution of sodium thiosulfate (B1220275) to quench the excess iodine. The precipitated solid is 5-hydroxy-7,4'-dimethoxyisoflavone.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 5-hydroxy-7,4'-dimethoxyisoflavone.
-
Characterization: Confirm the structure and purity of the synthesized compound using melting point determination, TLC, and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To quantify the purity of synthesized or isolated 5-hydroxy-7,4'-dimethoxyisoflavone.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 261 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of accurately weighed 5-hydroxy-7,4'-dimethoxyisoflavone in methanol (B129727). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the sample in methanol and filter through a 0.45 µm syringe filter before injection.
Biological Activity and Signaling Pathways
7-O-Methylbiochanin A has been investigated for various biological activities, primarily as an antagonist of the Protease-Activated Receptor 4 (PAR4), which is involved in platelet aggregation and thrombosis.[7]
PAR4 Antagonism and Antiplatelet Activity
Studies have shown that 5-hydroxy-7,4'-dimethoxyisoflavone can inhibit PAR4-mediated human platelet aggregation, GPIIb/IIIa activation, and P-selectin secretion.[7] This suggests its potential as an antithrombotic agent with a potentially lower bleeding risk compared to some existing antiplatelet drugs.[7]
Modulation of Downstream Signaling Pathways
The antagonistic effect on PAR4 leads to the inhibition of several downstream signaling pathways, including:
-
Ca²⁺/protein kinase C (PKC) pathway[7]
-
Akt signaling pathway[7]
-
Mitogen-activated protein kinases (MAPK) ERK and p38 pathways[7]
Below is a diagram illustrating the inhibitory effect of 7-O-Methylbiochanin A on the PAR4 signaling cascade in platelets.
Caption: Inhibition of PAR4 signaling by 7-O-Methylbiochanin A.
Conclusion
7-O-Methylbiochanin A (5-hydroxy-7,4'-dimethoxyisoflavone) is an isoflavone with significant potential for therapeutic applications, particularly in the context of thrombotic diseases due to its PAR4 antagonistic activity. This guide provides essential chemical, physical, and biological data, along with procedural outlines to facilitate further research and development. The detailed information on its structure, properties, synthesis, and mechanism of action serves as a valuable starting point for scientists and researchers aiming to explore the full therapeutic potential of this promising natural product derivative. Further in-vivo studies are warranted to fully elucidate its efficacy and safety profile.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. massbank.eu [massbank.eu]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
